B1165923 MOUSE GM-CSF CAS No. 83869-56-1

MOUSE GM-CSF

Cat. No.: B1165923
CAS No.: 83869-56-1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Recombinant Mouse Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) is an E. coli-derived, non-glycosylated protein consisting of 125 amino acids with a molecular mass of 14.3 kDa . This cytokine functions as a potent hematopoietic growth factor and immune modulator, stimulating the proliferation and differentiation of granulocyte and macrophage colonies from bone marrow progenitor cells . Its activity is measured in a cell proliferation assay using DA3 mouse myeloma cells, with an typical ED50 range of 5-30 pg/mL, demonstrating high specific activity . In research, Mouse GM-CSF is crucial for studying myeloid cell development, macrophage and dendritic cell functions, and T-cell mediated immune responses . It plays a significant role in modulating autoimmune diseases, allergy, inflammatory processes, and angiogenesis . The product is supplied as a sterile, lyophilized powder with a purity of >97% as determined by SDS-PAGE and visualized by silver stain . The endotoxin level is guaranteed to be <1.0 EU per 1 μg of protein . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

CAS No.

83869-56-1

Synonyms

RMGM-CSF; RMLFN-ALPHARMM-CSF; RMM-CSF; RECOMBINANT MOUSE GM-CSF; REC GM-CSF (MURINE); REC GRANULOCYTE-MACROPHAGE-COLONY STIMULATING FACTOR (MURINE); MOUSE M-CSF; MOUSE GRANULOCYTE MACROPHAGE-COLONY STIMULATING FACTOR

Origin of Product

United States

Preparation Methods

Bacterial Expression in Escherichia coli

Recombinant this compound is predominantly produced in E. coli due to its cost-effectiveness and high yield. The gene encoding this compound, isolated from the EL-4 cell line, is cloned into plasmid vectors under inducible promoters such as the T7 or lac operon. Post-induction, the protein accumulates in inclusion bodies, requiring denaturation and refolding to achieve biological activity. Chaotropic agents like urea or guanidine hydrochloride are used to solubilize inclusion bodies, followed by refolding via dialysis or dilution. This method yields approximately 10% of total cellular protein as GM-CSF, with a molecular mass of 14.1 kDa confirmed by SDS-PAGE.

Mammalian Cell Expression

While less common, mammalian systems (e.g., CHO cells) are employed for post-translational modifications. However, this compound lacks glycosylation sites, making bacterial systems equally effective for producing functional protein.

Purification and Refining Techniques

Initial Extraction and Denaturation

Following bacterial lysis, inclusion bodies are isolated via centrifugation. Solubilization in 6 M urea or 8 M guanidine HCl is followed by refolding in redox-shuffling buffers containing reduced and oxidized glutathione. Gel filtration chromatography (e.g., Sephadex G-25) removes denaturants and facilitates correct disulfide bond formation.

Chromatographic Purification

Ion-exchange chromatography (IEC) and size-exclusion chromatography (SEC) are critical for polishing. IEC using DEAE or SP resins separates GM-CSF based on charge, while SEC (e.g., Superdex 75) ensures monodispersity and removes aggregates. Miltenyi Biotec reports >97% purity post-chromatography, validated by SDS-PAGE and absorbance at 280 nm.

Table 1: Purification Summary of Recombinant this compound

StepPurity (%)Yield (mg/L)Endotoxin (EU/µg)
Inclusion Body Extract10–2050–100>1.0
Refolding50–6030–600.5–1.0
Ion-Exchange80–9020–400.1–0.5
Gel Filtration>9510–20≤0.1
Data synthesized from

Formulation and Stabilization

Lyophilized Formulations

Lyophilization enhances long-term stability. Miltenyi Biotec’s protocol reconstitutes lyophilized GM-CSF in sterile water to 0.1–1.0 mg/mL, followed by dilution in 0.1% bovine serum albumin (BSA) to prevent adsorption. Trehalose and mannitol serve as stabilizers, reducing aggregation during freeze-drying.

Liquid Formulations

BD Biosciences supplies GM-CSF as a frozen liquid containing 0.5–10 mg/mL BSA in phosphate-buffered saline (PBS). For in vitro assays, carrier proteins (0.5–1 mg/mL) are critical to prevent surface adsorption and activity loss.

FormulationTemperatureShelf LifeActivity Retention (%)
Lyophilized–80°C24 months≥95
Liquid (with BSA)–80°C12 months≥90
Liquid (no BSA)4°C7 days≤50
Data from

Quality Control and Bioactivity Assessment

Purity and Endotoxin Testing

SDS-PAGE under reducing conditions confirms purity (>95%), while endotoxin levels are quantified using the Limulus Amebocyte Lysate (LAL) assay, with commercial preparations reporting ≤0.1 EU/µg.

Biological Activity Assays

The gold standard for bioactivity is the FDC-P1 cell proliferation assay. Recombinant GM-CSF exhibits a half-maximal effective concentration (ED50) of ≤0.1 ng/mL, equivalent to ≥1×10⁷ U/mg. Neutralization assays using anti-GM-CSF antibodies validate functional integrity.

Quantification via ELISA

R&D Systems’ Quantikine ELISA employs a sandwich immunoassay with a sensitivity of 1.8 pg/mL. The kit uses a polyclonal capture antibody and enzyme-linked detection, calibrated against recombinant E. coli-derived GM-CSF. Cross-reactivity testing confirms specificity, with no interference from related cytokines (e.g., IL-3, G-CSF).

Table 3: Performance Metrics of this compound ELISA

ParameterValue
Sensitivity (MDD)1.8 pg/mL
Dynamic Range7.8–500 pg/mL
Intra-Assay CV<10%
Inter-Assay CV<12%
Cross-ReactivityNone with 50 ng/mL cytokines
Data from

Challenges and Optimization Strategies

Aggregation Mitigation

Aggregation during refolding is minimized by low protein concentrations (0.1–0.5 mg/mL) and arginine-containing buffers. SEC removes high-molecular-weight aggregates post-refolding.

Endotoxin Removal

Affinity chromatography with polymyxin B resin or Triton X-114 phase separation reduces endotoxins to ≤0.1 EU/µg, critical for in vivo applications .

Chemical Reactions Analysis

Receptor Binding and Activation

Mouse GM-CSF binds to a heterodimeric receptor composed of:

  • GM-CSF-specific α-chain (GMRα/CD116) : Mediates ligand specificity and initial binding .

  • Common β-chain (CD131) : Shared with IL-3 and IL-5 receptors, essential for signal transduction .

Key Findings:

  • Binding Affinity : this compound exhibits species specificity, with no cross-reactivity to human receptors .

  • Receptor Expression : Highest surface expression observed on monocytes, granulocytes, and tissue macrophages .

  • Ligand-Receptor Complex Stability : Requires glycosylation of GM-CSF for optimal binding and activity .

Metabolic Pathways Regulated by GM-CSF

GM-CSF drives metabolic reprogramming in macrophages to support proliferation and inflammatory functions:

Table 1: Metabolic Pathways Modulated by GM-CSF

PathwayKey Enzymes/TransportersObserved Effects in Csf2rb⁻/⁻ MiceCitations
Glycolysis GLUT-1, GLUT-3, GLUT-4↓ ECAR (glycolytic capacity)
Oxidative Phosphorylation Cytochrome c oxidase (Mt-co1/2/3), ATP synthase↓ OCR (mitochondrial respiration)
Fatty Acid Oxidation HMG-CoA reductaseImpaired lipid metabolism
Amino Acid Synthesis Nucleotide precursorsReduced TCA cycle intermediates
  • Mechanistic Insight : GM-CSF deficiency (Csf2rb⁻/⁻) reduces mitochondrial mass, ATP production, and glycolytic flux in macrophages, impairing proliferation .

Signaling Pathways and Transcriptional Regulation

GM-CSF activates downstream pathways through JAK2/STAT5 and MAPK cascades:

Table 2: Signaling Molecules and Transcriptional Targets

PathwayKey MoleculesFunctional OutcomeCitations
JAK2/STAT5 STAT5 phosphorylationProliferation, survival of myeloid cells
MAPK/ERK ERK1/2 activationInflammatory cytokine production (TNF-α, IL-6)
PI3K/Akt Akt phosphorylationEnhanced glucose uptake and glycolysis
NF-κB p65 nuclear translocationAmplified LPS-induced inflammation
  • Critical Transcriptional Regulators :

    • PU.1 and IRF4 : Drive macrophage differentiation and CCL17 production .

    • c-Myc : Upregulated by GM-CSF to sustain glycolytic gene expression (e.g., GLUTs) .

Structural and Biochemical Characteristics

  • Molecular Weight : 14.3 kDa (monomeric form) .

  • Amino Acid Sequence : 124 residues with a four-α-helix bundle core .

  • Post-Translational Modifications : Glycosylation at Asn-27 and Asn-37 enhances stability and receptor binding .

Table 3: Structural Features of this compound

PropertyDetailCitations
Isoelectric Point ~5.0
Disulfide Bonds Two (Cys-54–Cys-96, Cys-88–Cys-121)
Receptor Binding Sites Helix A (residues 15–28) and Helix C (residues 80–94)

Functional Interactions in Immune Cells

GM-CSF modulates myeloid cell dynamics through:

  • Monocytes/Macrophages :

    • Induces M1-like polarization with ↑ TNF-α, IL-1β, and ROS .

    • Enhances phagocytosis and antimicrobial activity via NADPH oxidase .

  • Dendritic Cells (DCs) :

    • Promotes CD11b⁺ DC differentiation while suppressing CD8⁺ DCs .

  • Neutrophils :

    • Delays apoptosis and primes for oxidative burst .

Pathological Implications

  • Autoimmunity : GM-CSF drives neuroinflammation in EAE (multiple sclerosis model) by recruiting CCR2⁺ monocytes across the BBB .

  • Infection Response : In murine viral models, GM-CSF reduces lung viral titers and improves survival by enhancing myeloid cell antiviral functions .

Scientific Research Applications

Cancer Immunotherapy

Mouse GM-CSF has been extensively studied for its role in cancer immunotherapy. It can enhance the efficacy of vaccines by promoting dendritic cell maturation and activation.

Case Study: Colorectal Cancer

  • A study demonstrated that tumors expressing GM-CSF exhibited both immune-dependent and independent antitumor effects. Mice with tumors engineered to secrete GM-CSF showed improved survival rates compared to control groups, suggesting a potential therapeutic strategy for colorectal cancer .
Study Tumor Type Outcome Reference
Immune-dependent effectsColorectalImproved survival with GM-CSF expression
Immune-independent effectsColorectalTumors did not develop in immunocompetent mice

Infectious Disease Models

This compound has shown promise in enhancing antiviral responses.

Case Study: Viral Infections

  • In a study involving mice infected with a respiratory virus, GM-CSF treatment significantly reduced viral titers in the lungs and improved survival rates compared to saline-treated controls. The treatment increased anti-viral antibody levels and reduced mortality risk by approximately 67% .
Study Infection Type Outcome Reference
Antiviral responseRespiratory virusReduced viral load; improved survival

Hematopoietic Stem Cell Research

This compound plays a vital role in hematopoietic stem cell research, particularly in understanding the mechanisms of blood cell development.

Case Study: Stem Cell Reconstitution

  • Research utilizing GM-CSF-deficient mice revealed insights into the essential roles of this cytokine in maintaining pulmonary homeostasis and combating infections . Studies indicated that GM-CSF is crucial for effective myeloid cell reconstitution following hematopoietic stem cell transplantation.
Study Focus Area Findings Reference
Stem cell transplantationMyeloid reconstitutionEssential for effective recovery post-transplantation

Mechanistic Insights

The mechanism of action for this compound involves binding to its receptor complex composed of the GM-CSF receptor alpha chain and a common beta chain shared with other interleukins. This interaction triggers signaling pathways that promote cell proliferation and activation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Mouse GM-CSF vs. Mouse M-CSF (Macrophage Colony-Stimulating Factor)

Parameter This compound Mouse M-CSF
Primary Target Cells Granulocytes, macrophages, dendritic cells Monocytes/macrophages only
Receptor GM-CSFR (CD116/CD131) c-Fms (CSF1R)
Function Enhances antigen presentation, promotes dendritic cell maturation Supports macrophage survival and proliferation
Research Applications BMDC generation, TH17/TH1 cell studies Macrophage culture, tumor-associated macrophage models
Key Studies Generates CD11c+ dendritic cells Induces M2-polarized macrophages

Functional Contrast: Unlike M-CSF, GM-CSF drives dendritic cell development and enhances pro-inflammatory cytokine production (e.g., IL-12). M-CSF preferentially supports anti-inflammatory macrophage phenotypes .

This compound vs. Human GM-CSF

Parameter This compound Human GM-CSF
Amino Acid Identity ~54% 100% (species-specific)
Receptor Compatibility Non-cross-reactive with human GM-CSFR Binds exclusively to human GM-CSFR
Therapeutic Use Preclinical models (e.g., Alzheimer’s ) FDA-approved (sargramostim) for leukopenia
Assay Cross-Reactivity Detected only in mouse-specific kits Human-specific AlphaLISA/ELISA kits

Key Insight : Human GM-CSF (sargramostim) has demonstrated cognitive improvement in Alzheimer’s clinical trials, while this compound shows analogous neuroprotective effects in Down syndrome models .

This compound vs. IL-3 (Interleukin-3)

Parameter This compound Mouse IL-3
Target Lineages Myeloid cells (granulocytes, macrophages) Multi-lineage (myeloid, erythroid, megakaryocytic)
Receptor β-Chain Common β-chain (CD131) Shared with GM-CSF and IL-5 receptors
Functional Role Pro-inflammatory, dendritic cell activation Hematopoietic stem cell maintenance
Synergy Synergizes with IL-4 for BMDC generation Cooperates with stem cell factor (SCF)

Research Findings and Clinical Implications

  • Neuroprotection : this compound treatment in Alzheimer’s models (Dp16 mice) reduces amyloid-beta plaques and improves cognition, mirroring human GM-CSF’s efficacy in clinical trials .
  • Autoimmunity : GM-CSF production in mice is linked to pathogenic TH17 cells, whereas human GM-CSF is regulated by TH1 cells and STAT5 signaling, highlighting species-specific therapeutic targets .
  • Cancer Immunotherapy: GM-CSF enhances dendritic cell vaccines by promoting antigen presentation, contrasting with M-CSF’s role in tumor-promoting macrophages .

Data Tables

Table 1: Key Commercial Kits for this compound Detection

Kit Type Product Name Sensitivity Cross-Reactivity Reference
ELISA QuantiCyto® this compound 15 pg/mL None with G-CSF, IL-3/4/5
AlphaLISA AlphaLISA GM-CSF (mouse) 2.3 pg/mL Specific to this compound

Table 2: Recombinant Proteins for Research

Cytokine Vendor Purity Applications Reference
Recombinant this compound BioLegend >98% BMDC differentiation
Recombinant Mouse M-CSF STEMCELL Tech >95% Macrophage culture

Q & A

Basic: What experimental models are most suitable for studying the immunomodulatory effects of mouse GM-CSF?

This compound is widely used in cancer immunotherapy and myeloid cell differentiation studies. The B16 melanoma model is a standard system for evaluating GM-CSF’s role in anti-tumor immunity, where irradiated tumor cells expressing GM-CSF induce CD4+/CD8+-dependent immunity . For dendritic cell generation, bone marrow cultures supplemented with GM-CSF are optimal, but require careful removal of granulocytes during early culture stages to ensure dendritic cell purity .

Methodological Tip:

  • Use irradiated GM-CSF-expressing tumor cells at a vaccine dose of 1–5 × 10⁶ cells per mouse for reproducible immune activation .
  • Validate dendritic cell yields via flow cytometry (CD11c⁺/MHC II⁺) and functional assays like mixed leukocyte reactions .

Basic: How do I validate the specificity of anti-mouse GM-CSF antibodies in different assay formats?

Anti-mouse GM-CSF antibodies must be tested for cross-reactivity and neutralization efficiency. For example:

  • Western Blot: Use recombinant murine GM-CSF (e.g., 4101-10) as a positive control at 0.5–4 μg/ml .
  • ELISA: Optimize antibody concentrations (2–3 μg/ml) with blocking buffers (e.g., 5% BSA) to reduce non-specific binding .
  • Neutralization: Pre-incubate GM-CSF (5–10 μg/ml) with antibodies for 1 hour before adding to cell cultures; confirm loss of bioactivity via proliferation assays .

Advanced: How to resolve contradictory data on GM-CSF’s role in macrophage recruitment during preterm birth studies?

In mouse models of LPS-induced preterm labor, GM-CSF antibody treatment reduced preterm birth rates (25% vs. 66.7% in controls) but did not alter cervical macrophage counts . This suggests GM-CSF’s effects may involve alternative pathways (e.g., cytokine crosstalk or stromal remodeling).

Data Analysis Strategy:

  • Perform multiplex cytokine profiling (e.g., IL-6, TNF-α) to identify compensatory mechanisms.
  • Use immunohistochemistry to assess non-macrophage immune cell infiltration (e.g., neutrophils) in cervical tissues .

Advanced: What are the critical controls for ensuring reproducibility in GM-CSF-driven dendritic cell differentiation?

Key controls include:

  • Negative Controls: Cultures without GM-CSF supplementation to confirm cytokine dependency.
  • Strain-Specific Validation: Test bone marrow from C57BL/6 vs. BALB/c mice, as strain differences affect dendritic cell yield .
  • Batch Testing: Validate each GM-CSF batch via dose-response curves (1–20 ng/ml) to ensure consistent differentiation .

Basic: How to optimize GM-CSF concentrations for in vitro assays without inducing unintended cell differentiation?

Titrate GM-CSF between 1–20 ng/ml depending on the cell type:

  • Bone Marrow Cultures: 10–20 ng/ml for dendritic cell differentiation .
  • Tumor Cell Lines (e.g., B16): Lower doses (1–5 ng/ml) to avoid over-activation of immunosuppressive myeloid cells .

Troubleshooting:

  • Monitor cell viability with trypan blue exclusion; excessive GM-CSF (>50 ng/ml) can induce apoptosis in sensitive lines.

Advanced: Why do some tumor models fail to show GM-CSF efficacy despite robust preclinical data?

In non-melanoma models (e.g., Lewis lung carcinoma), irradiated tumor cells alone may suffice for immunity, masking GM-CSF’s additive effects. Adjust challenge doses (e.g., reduce tumor cell inoculum by 50%) to unmask GM-CSF’s contribution .

Experimental Design:

  • Use syngeneic tumor models with low baseline immunogenicity.
  • Combine GM-CSF with checkpoint inhibitors (e.g., anti-PD-1) to amplify T-cell responses .

Basic: What are the ethical considerations for using GM-CSF in animal studies?

Follow institutional guidelines for:

  • Humane Endpoints: Monitor tumor volume (<1.5 cm³) and weight loss (>20%) .
  • Antibody Administration: Limit repeated injections (e.g., anti-GM-CSF) to prevent anaphylaxis; use isotype controls .

Advanced: How to address variability in GM-CSF expression across cell lines or primary cultures?

  • Quantitative PCR: Normalize GM-CSF mRNA to housekeeping genes (e.g., Gapdh) .
  • ELISA: Use species-matched standards (e.g., recombinant this compound) and account for matrix effects in serum-containing media .

Basic: How to ensure data integrity when publishing GM-CSF-related findings?

  • Raw Data Archiving: Share flow cytometry FCS files and Western blot uncropped images via platforms like OSF .
  • Reproducibility Checks: Include detailed methods for irradiation protocols (e.g., 50 Gy for tumor cells) and cytokine storage (−80°C in aliquots) .

Advanced: What computational tools can help analyze GM-CSF signaling networks in bulk or single-cell RNA-seq data?

  • Pathway Analysis: Use DAVID or Reactome for enrichment of myeloid differentiation pathways.
  • Single-Cell Clustering: Apply Seurat to identify GM-CSF-responsive subpopulations (e.g., Csf2ra⁺ monocytes) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.